molecular formula C25H23N3O B12125283 7-methyl-6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline

7-methyl-6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline

Cat. No.: B12125283
M. Wt: 381.5 g/mol
InChI Key: PRRXHBVWWISWDT-UHFFFAOYSA-N
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Description

7-methyl-6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline is a complex heterocyclic compound that belongs to the indoloquinoxaline familyThe indoloquinoxaline framework is known for its biological activities, such as antiviral, antitumor, and antidiabetic properties .

Chemical Reactions Analysis

Types of Reactions

7-methyl-6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially on the phenoxy and methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce partially hydrogenated compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-methyl-6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline involves its interaction with molecular targets such as DNA and enzymes. It is known to stabilize DNA duplexes, which can inhibit the replication of viruses and cancer cells . The compound also interferes with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group and a phenoxypropyl group on the indoloquinoxaline framework enhances its stability and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C25H23N3O

Molecular Weight

381.5 g/mol

IUPAC Name

7-methyl-6-[3-(2-methylphenoxy)propyl]indolo[3,2-b]quinoxaline

InChI

InChI=1S/C25H23N3O/c1-17-9-3-6-14-22(17)29-16-8-15-28-24-18(2)10-7-11-19(24)23-25(28)27-21-13-5-4-12-20(21)26-23/h3-7,9-14H,8,15-16H2,1-2H3

InChI Key

PRRXHBVWWISWDT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CCCOC5=CC=CC=C5C

Origin of Product

United States

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